1,1'-Bi-2-naphthyl ditosylate

Asymmetric Synthesis Chiral HPLC Enantiomeric Excess

Substituting BINOL or its ditriflate analog in Pd/Ni-catalyzed phosphination often leads to failed transformations due to mismatched reactivity. 1,1'-Bi-2-naphthyl ditosylate bridges this gap with balanced electrophilicity and bench stability. • Enables high-yield BINAP and BINAPP' ligand synthesis via Ni- or Pd-catalyzed phosphination • 98% ee ensures retained stereochemistry in downstream asymmetric hydrogenation • White crystalline powder, stable at ambient storage; suitable for scale-up

Molecular Formula C34H26O6S2
Molecular Weight 594.7 g/mol
CAS No. 128544-06-9
Cat. No. B146118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bi-2-naphthyl ditosylate
CAS128544-06-9
Molecular FormulaC34H26O6S2
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C
InChIInChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3
InChIKeyBKYJBVWKVKRIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Bi-2-naphthyl Ditosylate (CAS 128544-06-9): Axially Chiral BINOL-Derived Building Block for Asymmetric Synthesis


1,1'-Bi-2-naphthyl ditosylate (CAS 128544-06-9) is an axially chiral compound derived from the privileged 1,1'-bi-2-naphthol (BINOL) scaffold [1]. The compound features two tosyl (p-toluenesulfonyl) leaving groups attached at the 2 and 2' positions of the binaphthyl framework, with molecular formula C34H26O6S2 and molecular weight 594.71 g/mol [2]. It is commercially available as a white crystalline powder with a melting point range of 177-181 °C and specific optical rotation of [α]D = +33° (c=1, CHCl3, 36 °C) for the (S)-(+)-enantiomer . Its primary utility lies as a key electrophilic precursor for the synthesis of chiral ligands and catalysts, most notably in the preparation of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and other phosphorus-containing privileged ligands [3].

Why In-Class BINOL Derivatives Cannot Be Interchanged: The Critical Role of the Ditosylate Leaving Group


Substituting 1,1'-bi-2-naphthyl ditosylate with closely related BINOL derivatives—such as the parent BINOL diol (CAS 18531-99-2), the corresponding ditriflate (CAS 128575-34-8), or the dibromide analog (CAS 128575-33-7)—in downstream synthetic protocols is not straightforward and often results in failed or suboptimal transformations [1]. Each leaving group imparts distinct reactivity profiles: the hydroxyl groups of BINOL require harsh activation conditions and are incompatible with many nucleophilic substitutions, while the triflate group offers higher electrophilicity but suffers from significantly greater hydrolytic instability and cost [2]. The dibromide analog introduces limitations in cross-coupling step economy and functional group tolerance. The ditosylate occupies a unique operational window, balancing sufficient electrophilicity for efficient Pd- or Ni-catalyzed couplings with the bench stability required for reliable, scalable synthetic workflows [3].

Quantitative Differentiation of 1,1'-Bi-2-naphthyl Ditosylate Against Closest Analogs: A Procurement-Focused Evidence Guide


Enantiomeric Purity: HPLC-Verified 98% ee for (S)-(+)-1,1'-Bi-2-naphthyl Ditosylate

The (S)-(+)-enantiomer of 1,1'-bi-2-naphthyl ditosylate (CAS 128544-06-9) is commercially available with an enantiomeric excess (ee) of 98% as determined by chiral HPLC analysis . In contrast, the (R)-(-)-enantiomer (CAS 137568-37-7) from the same supplier is specified at 97% ee under identical analytical conditions . This 1% absolute difference in enantiomeric purity may be critical for applications requiring the highest possible stereochemical fidelity.

Asymmetric Synthesis Chiral HPLC Enantiomeric Excess

Optical Rotation Benchmarking: Distinguishing Enantiomers via [α]D

The specific optical rotation provides a definitive, quantitative parameter for distinguishing the (S)-(+)- and (R)-(-)-enantiomers of 1,1'-bi-2-naphthyl ditosylate. The (S)-(+)-enantiomer (CAS 128544-06-9) exhibits [α]20/D = +29° (c=1, CHCl3) . The (R)-(-)-enantiomer (CAS 137568-37-7) exhibits [α]20/D = -29° (c=1, CHCl3) under identical conditions, establishing a clear magnitude of 29° with opposite sign for each antipode .

Chiroptical Properties Enantiomer Identification Quality Control

Differential Melting Point: Physical Distinction Between Enantiomers and Racemate

The melting point serves as a distinguishing physical property among the stereoisomeric forms of 1,1'-bi-2-naphthyl ditosylate. The (S)-(+)-enantiomer (CAS 128544-06-9) melts at 177-181 °C . The (R)-(-)-enantiomer (CAS 137568-37-7) exhibits a slightly lower melting range of 176-180 °C . The racemic (DL) form (CAS 128575-35-9) displays a distinctively higher melting range of 180-184 °C [1].

Thermal Analysis Purity Assessment Solid-State Characterization

Ditosylate vs. Ditriflate: Operational Stability Advantage in Pd-Catalyzed Couplings

In the synthesis of chiral BINAP ligands, the ditosylate derivative demonstrates a practical advantage over the corresponding ditriflate. While BINOL ditriflate undergoes Pd-catalyzed phosphination, its high electrophilicity renders it susceptible to hydrolysis and decomposition under ambient conditions, necessitating careful handling and limiting bench stability [1]. The ditosylate, by contrast, offers sufficient reactivity for efficient cross-coupling while exhibiting markedly improved stability, allowing for standard benchtop handling without special precautions [2].

Cross-Coupling Leaving Group Reactivity Synthetic Methodology

Ditosylate vs. Parent BINOL: Direct Electrophilic Reactivity Without Activation

The parent BINOL diol cannot be directly employed in Pd- or Ni-catalyzed cross-coupling reactions with phosphines or other nucleophiles without prior activation—typically via conversion to the ditriflate or ditosylate [1]. The ditosylate eliminates this activation step, functioning as a pre-activated electrophile ready for direct use in coupling reactions. This represents a fundamental functional differentiation: BINOL is a nucleophilic precursor requiring activation; the ditosylate is an electrophilic building block ready for immediate deployment in cross-coupling workflows [2].

Nucleophilic Substitution Reaction Efficiency Synthetic Step Economy

Validated Application Scenarios for 1,1'-Bi-2-naphthyl Ditosylate Procurement


Synthesis of BINAP and Related Chiral Diphosphine Ligands

1,1'-Bi-2-naphthyl ditosylate is the established electrophilic precursor of choice for the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives via Ni- or Pd-catalyzed phosphination [1]. The high enantiopurity (98% ee) of the commercially available (S)-ditosylate ensures that the resulting BINAP ligand retains stereochemical integrity, which is essential for achieving high enantioselectivity in downstream asymmetric hydrogenations and other catalytic transformations [2].

Preparation of Chiral BINOL-Derived Crown Ethers and Supramolecular Hosts

The ditosylate serves as a versatile bis-electrophile for the construction of macrocyclic structures. Its two tosylate leaving groups enable sequential or simultaneous substitution with appropriate nucleophiles to form BINOL-derived crown ethers, which have been demonstrated as effective selectors for chiral amine and amino acid separations in HPLC [3].

Synthesis of Unsymmetrical BINOL Derivatives via Sequential Cross-Coupling

The differential reactivity of the two tosylate groups under controlled catalytic conditions permits sequential substitution, enabling the synthesis of unsymmetrical 2,2'-disubstituted-1,1'-binaphthyl derivatives. This approach is documented in the preparation of P,P'-heterotopic binaphthyldiphosphanes (BINAPP') lacking C2-symmetry, where selective monosubstitution is followed by introduction of a second, distinct phosphorus-containing group [4].

Industrial-Scale Asymmetric Catalyst Manufacturing

Given its bench stability and reliable performance in cross-coupling reactions, 1,1'-bi-2-naphthyl ditosylate is suitable for scale-up applications in pharmaceutical process chemistry. Its use in the industrial synthesis of BINAP—a privileged ligand employed in the manufacture of chiral pharmaceutical intermediates—has been validated and documented in the literature [5].

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